![molecular formula C6H3ClN4O2 B2781081 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine CAS No. 2551116-18-6](/img/structure/B2781081.png)

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

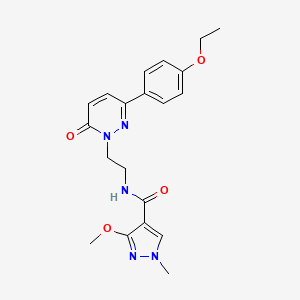

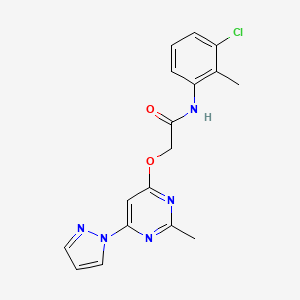

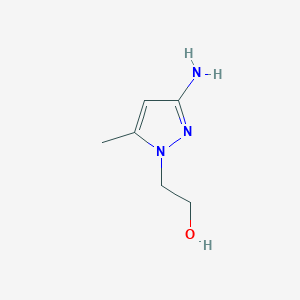

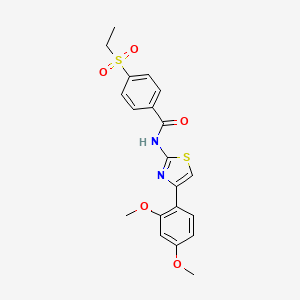

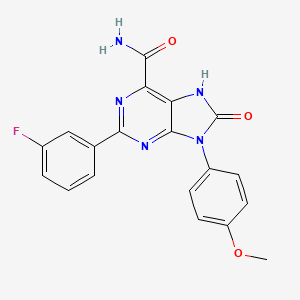

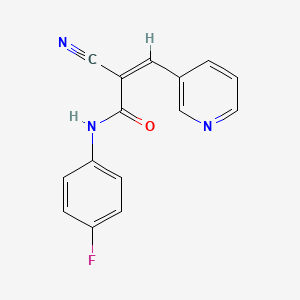

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C6H3ClN4O2 and a molecular weight of 198.57 . It is a nitrogen-containing heterocyclic compound that includes a pyrazole ring and a pyrazine ring .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions with anthranilic acids . For example, 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine was reacted with a mixture of ethanol and tetrahydrofuran, to which a mixture of tetrahydropyrrole and triethylamine was added .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClN4O2/c7-6-5-4 (11 (12)13)3-9-10 (5)2-1-8-6/h1-3H . This indicates the presence of a chloro group at the 4th position and a nitro group at the 3rd position of the pyrazolo[1,5-a]pyrazine ring system.Physical and Chemical Properties Analysis

This compound has a density of 1.85±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) and a pKa of -5.05±0.30 (Predicted) .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine serves as a precursor for synthesizing a variety of heterocyclic compounds due to its reactive chloro and nitro groups. For instance, reactions with hydrazine hydrate have been employed to obtain 4-hydrazinylpyrazolo[1,5-a]pyrazines, which can be further reacted with various reagents to form derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These derivatives have potential applications in the development of new pharmaceuticals and materials due to their unique structural and chemical properties (Tsizorik et al., 2018).

Applications in Dye Synthesis

Another significant application of this compound is in the synthesis of disperse dyes for polyester fibers. Derivatives of this compound have been utilized to produce 5-hetarylpyrazolo[3,4-b]pyrazines, which exhibit good fastness properties when applied to polyester. This highlights the compound's utility in the textile industry for creating durable and vibrant colors (Rangnekar & Dhamnaskar, 1990).

Energetic Materials Development

This compound has also been explored as a building block for the synthesis of energetic salts. These salts, synthesized via cyclization reactions of 4-chloro-3,5-dinitro pyrazole and hydrazine hydrate, belong to a family of nitrogen-rich fused heterocycles. They demonstrate promising energetic properties, such as high density and detonation velocity, making them suitable candidates for use in explosives and propellants (Yin, He, & Shreeve, 2016).

Anticancer and Antimicrobial Activity

Furthermore, derivatives of this compound have been investigated for their biological activities, including anticancer and antimicrobial effects. Some derivatives exhibit selective cytotoxicity against tumor cell lines and possess antimicrobial activity against a range of pathogens. This suggests potential applications in medical research for developing new therapeutic agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrimidine derivatives have been found to target the epidermal growth factor receptor tyrosine kinase (egfr-tkis) domain, which plays a key role in the regulation of cell proliferation, apoptosis, and gene expression .

Mode of Action

It is known that similar compounds can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . This binding can lead to changes in the function of these targets, potentially influencing cell proliferation, apoptosis, and gene expression .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to cell proliferation, apoptosis, and gene expression .

Pharmacokinetics

The molecular docking of similar compounds has shown that they have good physicochemical properties and biological characteristics .

Result of Action

Similar compounds have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-3-nitropyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRQFGOKAKDKJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2780998.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2781000.png)

![Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride](/img/structure/B2781002.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2781003.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2781006.png)

![N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781010.png)

![N-[3-(dimethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2781011.png)

![2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide](/img/structure/B2781021.png)